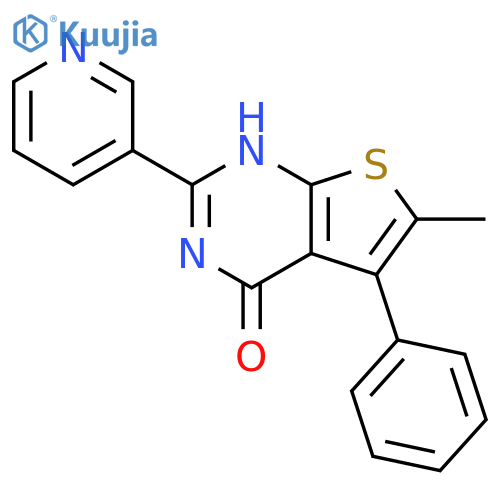

Cas no 724746-10-5 (6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one)

724746-10-5 structure

商品名:6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- Thieno[2,3-d]pyrimidin-4(1H)-one, 6-methyl-5-phenyl-2-(3-pyridinyl)-

- 6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one

-

- インチ: 1S/C18H13N3OS/c1-11-14(12-6-3-2-4-7-12)15-17(22)20-16(21-18(15)23-11)13-8-5-9-19-10-13/h2-10H,1H3,(H,20,21,22)

- InChIKey: DWSZFPQPFNDSKK-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CN=C2)=NC(=O)C2C(C3=CC=CC=C3)=C(C)SC=2N1

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16546-0.1g |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 95.0% | 0.1g |

$98.0 | 2025-02-19 | |

| Enamine | EN300-16546-0.05g |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 95.0% | 0.05g |

$66.0 | 2025-02-19 | |

| Enamine | EN300-16546-250mg |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 90.0% | 250mg |

$142.0 | 2023-09-21 | |

| Enamine | EN300-16546-500mg |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 90.0% | 500mg |

$271.0 | 2023-09-21 | |

| Enamine | EN300-16546-100mg |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 90.0% | 100mg |

$98.0 | 2023-09-21 | |

| Enamine | EN300-16546-2500mg |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 90.0% | 2500mg |

$726.0 | 2023-09-21 | |

| Enamine | EN300-16546-0.5g |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 95.0% | 0.5g |

$271.0 | 2025-02-19 | |

| Enamine | EN300-16546-0.25g |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 95.0% | 0.25g |

$142.0 | 2025-02-19 | |

| Enamine | EN300-16546-1.0g |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 95.0% | 1.0g |

$371.0 | 2025-02-19 | |

| Enamine | EN300-16546-2.5g |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |

724746-10-5 | 95.0% | 2.5g |

$726.0 | 2025-02-19 |

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

724746-10-5 (6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量